N-(difluoromethyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(difluoromethyl)-N-phenylacetamide: is an organic compound that features a difluoromethyl group attached to a phenylacetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(difluoromethyl)-N-phenylacetamide typically involves the introduction of a difluoromethyl group to a phenylacetamide precursor. One common method is the reaction of phenylacetamide with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenylacetamide substrate .
Analyse Chemischer Reaktionen
Types of Reactions: N-(difluoromethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenylacetamide derivatives, while reduction may produce difluoromethylated amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(difluoromethyl)-N-phenylacetamide is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced materials with enhanced properties .
Wirkmechanismus
The mechanism of action of N-(difluoromethyl)-N-phenylacetamide involves the interaction of its difluoromethyl group with molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
- N-trifluoromethyl-N-phenylacetamide
- N-difluoromethyl-N-methylacetamide
- N-difluoromethyl-N-phenylformamide
Uniqueness: N-(difluoromethyl)-N-phenylacetamide is unique due to its specific difluoromethyl group attached to the phenylacetamide structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
933994-66-2 |
---|---|
Molekularformel |
C9H9F2NO |
Molekulargewicht |
185.17 g/mol |
IUPAC-Name |
N-(difluoromethyl)-N-phenylacetamide |
InChI |
InChI=1S/C9H9F2NO/c1-7(13)12(9(10)11)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI-Schlüssel |
LKRRTMUGOBEIFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.